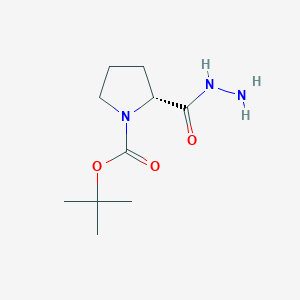![molecular formula C14H10O8 B12446061 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid](/img/structure/B12446061.png)
2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid is a complex organic compound with the molecular formula C14H10O8 This compound is characterized by its unique furobenzofuran structure, which includes multiple functional groups such as carboxyl and ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the furobenzofuran core, followed by functional group modifications to introduce the carboxymethyl and other substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic reactions, solvent extraction, and crystallization are often employed to scale up the production process while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxyl and ketone sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pH, and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furobenzofuran derivatives with different substituents. Examples are:
- 2,2’-(3,7-Dioxo-5,7-dihydro-1H,3H-furo3,4-fbenzofuran-1,5-diyl)diacetic acid
- 1H,3H-Benzo[1,2-c:4,5-c’]difuran-1,5-diacetic acid .
Uniqueness
What sets 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C14H10O8 |
|---|---|
Peso molecular |
306.22 g/mol |
Nombre IUPAC |
2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C14H10O8/c15-11(16)3-9-5-1-7-6(2-8(5)14(20)21-9)10(4-12(17)18)22-13(7)19/h1-2,9-10H,3-4H2,(H,15,16)(H,17,18) |
Clave InChI |
IUKYJNCDSUILBM-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(OC(=O)C2=CC3=C1C(=O)OC3CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12445981.png)
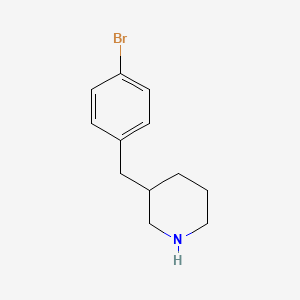
![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446005.png)

![1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12446013.png)
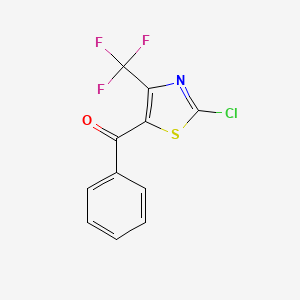
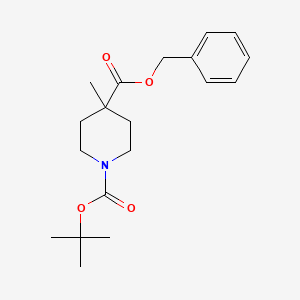
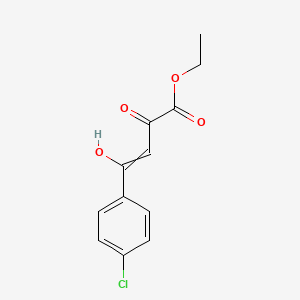
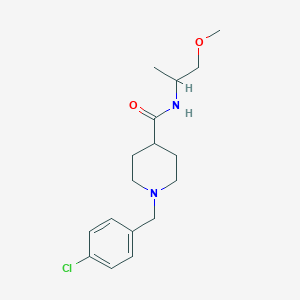

![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)

![2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12446083.png)
